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Compound of Interest

Compound Name: 2-Iminopiperidine hydrochloride

Cat. No.: B098407

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of
pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered ring
provides a robust, three-dimensional framework that can be functionalized to interact with
biological targets. Within the diverse family of piperidine derivatives, 2-iminopiperidine
hydrochloride emerges as a particularly valuable and reactive precursor. As a cyclic amidine,
it possesses a unique combination of nucleophilic and basic properties, making it an
exceptional building block for the construction of more complex, fused heterocyclic systems
prevalent in modern drug discovery.

This guide provides a detailed exploration of 2-iminopiperidine hydrochloride, from its
fundamental properties and synthesis to its core reactivity and strategic application in the
synthesis of advanced molecular architectures.

Physicochemical Properties and Spectroscopic
Profile

2-Iminopiperidine hydrochloride is the salt form of a cyclic amidine, which enhances its
stability and shelf-life. The protonated imino group significantly influences its reactivity and
solubility.

Table 1: Physicochemical and Spectroscopic Data for 2-Iminopiperidine Hydrochloride
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Property Value Source | Note

IUPAC Name piperidin-2-iminium chloride Generated from structure
2-Iminopiperidine HCI, 2-

Synonyms S [2]
Imidopiperidine HCI

CAS Number 41419-55-0 [2]

Molecular Formula CsH11CIN2 [2]

Molecular Weight 134.61 g/mol [2]
White to off-white crystalline ) o

Appearance Typical for similar salts
powder

N Soluble in water, methanol;

Solubility ] ) Inferred from structure
sparingly soluble in ethanol
Expected signals:  ~3.3-3.5 (t,
2H, C6-H2), ~2.5-2.7 (t, 2H,

1H NMR C3-Hz), ~1.7-1.9 (m, 4H, Based on piperidine spectra|3]
C4/C5-Hz), broad signals for
N-H protons.
Expected signal for iminium

13C NMR carbon (C2) at & ~165-175 Based on amidine chemistry

ppm.

IR Spectroscopy

Key absorptions: ~3100-3300
cm~! (N-H stretch), ~1670-
1690 cm~! (C=N stretch,
strong).[4]

[5]16]

Synthesis of the Precursor: A Representative

Protocol

While various methods exist for the synthesis of cyclic amidines[7], a robust and classical

approach involves the conversion of the corresponding lactam, d-valerolactam (2-piperidone).
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This two-stage process ensures high yields and purity. The first stage involves thionation to
create a more reactive intermediate, which is then converted to the amidine.

Experimental Workflow: Synthesis of 2-Iminopiperidine
HCI
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Caption: Workflow for the two-stage synthesis of the target precursor.
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Protocol 1: Synthesis of Piperidine-2-thione from 0-
Valerolactam

Rationale: The conversion of a lactam's carbonyl oxygen to sulfur using a thionating agent
like Lawesson's reagent dramatically increases the electrophilicity of the C2 carbon,
preparing it for nucleophilic attack.[8]

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and
a nitrogen inlet, add d-valerolactam (1.0 eq) and anhydrous toluene.

Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at
room temperature.

Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until
the starting material is consumed (typically 2-4 hours).

Workup: Cool the reaction mixture to room temperature and slowly pour it into a saturated
agueous solution of sodium bicarbonate (NaHCOs) to quench excess reagent.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2S0Oa4),
and filter.

Purification: Concentrate the filtrate under reduced pressure. The crude piperidine-2-thione
can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or
by flash column chromatography to yield the solid product.

Protocol 2: Synthesis of 2-Iminopiperidine
Hydrochloride from Piperidine-2-thione

Rationale: The thiolactam is an excellent precursor for amidine formation. It can be directly
displaced by ammonia at elevated temperatures. The final product is isolated as the
hydrochloride salt to improve stability.

Setup: Place piperidine-2-thione (1.0 eq) in a high-pressure reaction vessel.

Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N solution, excess).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pubs.rsc.org/en/content/articlelanding/1969/j1/j19690001033
https://www.benchchem.com/product/b098407?utm_src=pdf-body
https://www.benchchem.com/product/b098407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reaction: Seal the vessel and heat the mixture (e.g., 80-100°C) for 12-24 hours. The
reaction progress can be monitored by GC-MS.

o Workup: Cool the vessel to room temperature and carefully vent. Concentrate the reaction
mixture under reduced pressure to remove the solvent and excess ammonia.

» Salt Formation: Dissolve the crude 2-iminopiperidine free base in a minimal amount of
anhydrous diethyl ether or ethyl acetate.

» Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M solution,
1.1 eq) with vigorous stirring. The hydrochloride salt will precipitate out of the solution.

« |solation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry
under vacuum to yield 2-iminopiperidine hydrochloride.

Core Reactivity and Mechanistic Insights

2-Iminopiperidine hydrochloride is a masked form of the free base, which is a cyclic amidine.
The free base possesses two key reactive sites: the nucleophilic exocyclic imino nitrogen
(=NH) and the slightly less nucleophilic endocyclic amino nitrogen (-NH-). This dual reactivity
makes it a powerful tool for building fused heterocyclic systems.

A. N-Functionalization: Alkylation and Acylation

The free base can be selectively functionalized at its nitrogen atoms. Alkylation with
electrophiles like alkyl halides typically occurs at the more nucleophilic and sterically accessible
exocyclic imino nitrogen.[9] This selectivity is crucial for subsequent synthetic steps.

B. Annulation via Condensation with 3-Dicarbonyl
Compounds

A primary application of 2-iminopiperidine is its role as a 1,3-binucleophile in condensation
reactions. When reacted with 1,3-dielectrophiles, such as (3-ketoesters or malonic esters, it
undergoes a cyclocondensation to form fused pyrimidine rings. This reaction provides a direct
route to therapeutically relevant scaffolds like tetrahydropyrido[1,2-a]pyrimidines.[10][11]
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Caption: Mechanism of cyclocondensation with a [3-ketoester.
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This transformation is powerful because it rapidly builds molecular complexity, forming two new

bonds and a new six-membered ring in a single synthetic operation.

Application Workflow: Synthesis of a
Tetrahydropyrido[1,2-a]pyrimidine Scaffold

This protocol details the practical application of 2-iminopiperidine hydrochloride as a

precursor for a fused heterocyclic system, a common core in many pharmaceutical agents.

Protocol 3: Synthesis of 2-Methyl-4-0x0-6,7,8,9-
tetrahydro-4H-pyrido[1,2-a]pyrimidine

Rationale: This procedure demonstrates the cyclocondensation reaction. The hydrochloride
salt is first neutralized in situ to generate the reactive free base, which then reacts with ethyl
acetoacetate.

Setup: In a round-bottom flask, suspend 2-iminopiperidine hydrochloride (1.0 eq) in
anhydrous ethanol.

Base Addition: Add a non-nucleophilic base such as sodium ethoxide (NaOEt, 1.05 eq) or
potassium carbonate (K2COs, 1.5 eq) to the suspension to generate the free base in situ. Stir
for 30 minutes at room temperature.

Electrophile Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the
reaction by TLC or LC-MS.

Workup: Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic
acid) if a strong base was used. Concentrate the mixture under reduced pressure to remove
the solvent.

Purification: Redissolve the residue in dichloromethane and wash with water to remove salts.
Dry the organic layer over Na=SOs, filter, and concentrate. The crude product can be purified
by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to
yield the pure fused pyrimidine product.
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Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for 2-iminopiperidine hydrochloride (CAS
41419-55-0) is not readily available in public databases, general precautions for handling
substituted piperidine salts should be strictly followed. The information below is based on the
SDS for the closely related piperidine hydrochloride and general laboratory safety principles.

e Hazard Statements: Assumed to be harmful if swallowed. Causes skin irritation and serious
eye damage. May cause respiratory irritation.[12]

o Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles or a
face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.

» Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from
incompatible materials such as strong oxidizing agents.[12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The
compound is likely hygroscopic.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.

Conclusion

2-Iminopiperidine hydrochloride is a potent and versatile precursor in organic synthesis. Its
true value lies in the reactivity of its cyclic amidine core, which serves as a robust platform for
N-functionalization and, most importantly, for the rapid construction of fused heterocyclic
systems through cyclocondensation reactions. For medicinal chemists and drug development
professionals, mastering the use of such precursors is key to efficiently accessing novel and
complex molecular architectures with high therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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